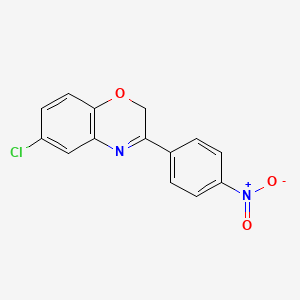
6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, which might share some structural similarities with the compound you’re interested in, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for “6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine” are not available, similar compounds like 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine have been prepared using organolithium reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, pinacol boronic esters, which might share some structural similarities with the compound you’re interested in, undergo catalytic protodeboronation .Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Analysis
The structural and vibrational properties of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives have been extensively studied. In one research, combining experimental FTIR and FT-Raman spectra with DFT calculations provided insights into the reactivities of these derivatives. Studies on similar compounds showed how substituents affect their stability and reactivity, highlighting the utility of these compounds in understanding molecular behavior and designing more effective materials (Castillo et al., 2017).
Antimycobacterial Agents
Research has identified 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives as promising antimycobacterial agents. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis and related strains, offering potential pathways for new tuberculosis treatments (Waisser et al., 2000).
Benzoxazolone Pharmacophore Synthesis
The benzoxazolone pharmacophore, present in various pharmaceuticals, is synthesized through methods involving 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives. These methods provide alternative routes to synthesize benzoxazolones, highlighting their role in developing new drugs and biological agents (Ram & Soni, 2013).
Antitubercular Nitroimidazoles Linker and Lipophilic Tail Exploration
6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives have been explored for their antitubercular properties. By synthesizing derivatives and testing against Mycobacterium tuberculosis, researchers have improved our understanding of how structural modifications impact drug efficacy and safety, offering avenues for developing new antitubercular agents (Cherian et al., 2011).
Polybenzoxazine Synthesis and Characterization
Polybenzoxazines with phenylnitrile functional groups have been synthesized using 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives. These materials demonstrate improved thermal stability and mechanical properties, underscoring their potential in advanced material science applications (Qi et al., 2009).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as mao inhibitors, prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-3-6-14-12(7-10)16-13(8-20-14)9-1-4-11(5-2-9)17(18)19/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYJZKKBMDVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)
![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)
![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)
![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)
![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)


![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)